N-(4-bromophenyl)-2-{4-[(4-chlorophenyl)sulfonyl]piperazinyl}acetamide
Overview
Description
N-(4-bromophenyl)-2-{4-[(4-chlorophenyl)sulfonyl]piperazinyl}acetamide is a complex organic compound with significant interest in various scientific fields. This compound is characterized by the presence of bromine, chlorine, and sulfonyl groups attached to a piperazine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-{4-[(4-chlorophenyl)sulfonyl]piperazinyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromoaniline with acetic anhydride to form N-(4-bromophenyl)acetamide. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-{4-[(4-chlorophenyl)sulfonyl]piperazinyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to remove specific functional groups or to modify the oxidation state of the compound.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-bromophenyl)-2-{4-[(4-chlorophenyl)sulfonyl]piperazinyl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-{4-[(4-chlorophenyl)sulfonyl]piperazinyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms allows the compound to form strong interactions with these targets, leading to inhibition or activation of specific pathways. The sulfonyl group can also play a role in enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)acetamide: This compound lacks the piperazine and sulfonyl groups, making it less versatile in terms of chemical reactivity and applications.
N-(4-chlorophenyl)acetamide: Similar to the above compound but with a chlorine atom instead of bromine, leading to different reactivity and properties.
N-(4-aminophenyl)sulfonylacetamide:
Uniqueness
N-(4-bromophenyl)-2-{4-[(4-chlorophenyl)sulfonyl]piperazinyl}acetamide is unique due to the combination of bromine, chlorine, and sulfonyl groups attached to a piperazine ring. This structure provides a high degree of chemical versatility, allowing the compound to participate in a wide range of reactions and making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrClN3O3S/c19-14-1-5-16(6-2-14)21-18(24)13-22-9-11-23(12-10-22)27(25,26)17-7-3-15(20)4-8-17/h1-8H,9-13H2,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYWEJOUGFAWIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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